molecular formula C11H14ClFN2 B3057988 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine CAS No. 869947-16-0

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine

Cat. No.: B3057988
CAS No.: 869947-16-0
M. Wt: 228.69 g/mol
InChI Key: KRFOGHPIUODJAR-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is a compound belonging to the phenylpiperazine class. It has been identified as a psychoactive substance and has been sold as a designer drug . This compound is known for its structural similarity to other phenylpiperazines, which are often used in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter receptors and its potential as a pharmacological tool.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine can be compared with other phenylpiperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which contribute to its distinct chemical and pharmacological properties.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-10-7-9(1-2-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFOGHPIUODJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252107
Record name 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-16-0
Record name 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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